Cas no 1056372-58-7 (2-Fluoro-6-phenoxyphenylboronic Acid)

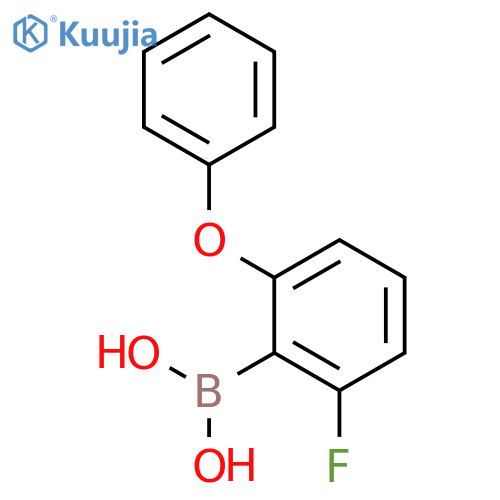

1056372-58-7 structure

商品名:2-Fluoro-6-phenoxyphenylboronic Acid

CAS番号:1056372-58-7

MF:C12H10BFO3

メガワット:232.015407085419

MDL:MFCD11856031

CID:856857

2-Fluoro-6-phenoxyphenylboronic Acid 化学的及び物理的性質

名前と識別子

-

- (2-Fluoro-6-phenoxyphenyl)boronic acid

- 2-FLUORO-6-PHENOXYPHENYLBORONIC ACID

- 2-Fluoro-6-phenoxyphenylboronic Acid

-

- MDL: MFCD11856031

- インチ: InChI=1S/C12H10BFO3/c14-10-7-4-8-11(12(10)13(15)16)17-9-5-2-1-3-6-9/h1-8,15-16H

- InChIKey: APDIBTAEVRXEAA-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)OC2=CC=CC(=C2B(O)O)F

計算された属性

- せいみつぶんしりょう: 232.07100

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

じっけんとくせい

- 密度みつど: 1.30±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極微溶性(0.19 g/l)(25ºC)、

- PSA: 49.69000

- LogP: 1.29780

2-Fluoro-6-phenoxyphenylboronic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1244801-1g |

(2-Fluoro-6-phenoxyphenyl)boronic acid |

1056372-58-7 | 97% | 1g |

¥2004.00 | 2024-08-09 | |

| abcr | AB272289-250mg |

2-Fluoro-6-phenoxyphenylboronic acid, 95%; . |

1056372-58-7 | 95% | 250mg |

€111.70 | 2025-02-21 | |

| TRC | F595393-100mg |

2-Fluoro-6-phenoxyphenylboronic Acid |

1056372-58-7 | 100mg |

$178.00 | 2023-05-18 | ||

| abcr | AB272289-1 g |

2-Fluoro-6-phenoxyphenylboronic acid, 95%; . |

1056372-58-7 | 95% | 1g |

€637.00 | 2023-04-26 | |

| abcr | AB272289-1g |

2-Fluoro-6-phenoxyphenylboronic acid, 95%; . |

1056372-58-7 | 95% | 1g |

€253.20 | 2025-02-21 | |

| Ambeed | A629799-1g |

(2-Fluoro-6-phenoxyphenyl)boronic acid |

1056372-58-7 | 96% | 1g |

$135.0 | 2024-04-26 | |

| 1PlusChem | 1P003C3W-250mg |

2-FLUORO-6-PHENOXYPHENYLBORONIC ACID |

1056372-58-7 | 96% | 250mg |

$54.00 | 2023-12-26 | |

| 1PlusChem | 1P003C3W-1g |

2-FLUORO-6-PHENOXYPHENYLBORONIC ACID |

1056372-58-7 | 96% | 1g |

$214.00 | 2023-12-26 | |

| A2B Chem LLC | AB54860-250mg |

2-Fluoro-6-phenoxyphenylboronic acid |

1056372-58-7 | 96% | 250mg |

$25.00 | 2024-04-20 | |

| Advanced ChemBlocks | N25122-25g |

2-Fluoro-6-phenoxyphenylboronic acid |

1056372-58-7 | 97% | 25g |

$2250 | 2024-05-21 |

2-Fluoro-6-phenoxyphenylboronic Acid 関連文献

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

1056372-58-7 (2-Fluoro-6-phenoxyphenylboronic Acid) 関連製品

- 78495-63-3((2-fluoro-6-methoxyphenyl)boronic acid)

- 957061-21-1(2,3-difluoro-6-methoxyphenyl boronic acid)

- 162101-31-7((2-fluoro-4-methoxyphenyl)boronic acid)

- 957062-68-9(2-Ethoxy-6-fluorophenylboronic acid)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1056372-58-7)2-Fluoro-6-phenoxyphenylboronic Acid

清らかである:99%

はかる:1g

価格 ($):150.0